molecular formula C18H11ClN2O B15294214 10-(4-Chlorophenyl)phenazin-2(10H)-one CAS No. 138452-44-5

10-(4-Chlorophenyl)phenazin-2(10H)-one

Cat. No.: B15294214
CAS No.: 138452-44-5
M. Wt: 306.7 g/mol
InChI Key: YRXLIUJIYYOMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(4-Chlorophenyl)phenazin-2(10H)-one is a chemical compound that belongs to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Chlorophenyl)phenazin-2(10H)-one typically involves the condensation of appropriate aniline derivatives with phenazine precursors. One common method involves the reaction of 4-chloroaniline with phenazine-2,3-dione under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

10-(4-Chlorophenyl)phenazin-2(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity and chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to different applications.

    Substitution: The chlorophenyl group can be substituted with other functional groups, leading to the formation of new derivatives with unique properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized phenazine compounds.

Scientific Research Applications

10-(4-Chlorophenyl)phenazin-2(10H)-one has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other phenazine derivatives and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and anticancer properties, as phenazine compounds are known to exhibit biological activity.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug development and as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 10-(4-Chlorophenyl)phenazin-2(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with DNA: Intercalating into DNA strands, potentially affecting gene expression and cellular functions.

    Modulating Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

10-(4-Chlorophenyl)phenazin-2(10H)-one can be compared with other similar compounds, such as:

    Clofazimine: A riminophenazine used as an antileprosy drug, known for its antimicrobial properties.

    Phenazine-1-carboxylic acid: A phenazine derivative with known antibiotic activity.

    Phenazine-2,3-diol:

Properties

CAS No.

138452-44-5

Molecular Formula

C18H11ClN2O

Molecular Weight

306.7 g/mol

IUPAC Name

10-(4-chlorophenyl)phenazin-2-one

InChI

InChI=1S/C18H11ClN2O/c19-12-5-7-13(8-6-12)21-17-4-2-1-3-15(17)20-16-10-9-14(22)11-18(16)21/h1-11H

InChI Key

YRXLIUJIYYOMKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3N2C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.